molecular formula C9H8N2O2 B1589493 Methyl imidazo[1,5-a]pyridine-6-carboxylate CAS No. 139183-89-4

Methyl imidazo[1,5-a]pyridine-6-carboxylate

Cat. No.: B1589493
CAS No.: 139183-89-4
M. Wt: 176.17 g/mol
InChI Key: MUBQQJSSJDOSKH-UHFFFAOYSA-N
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Description

Methyl imidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C9H8N2O2. It is part of the imidazo[1,5-a]pyridine family, which is known for its significant role in various pharmaceutical and agrochemical applications . This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, and a carboxylate ester group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl imidazo[1,5-a]pyridine-6-carboxylate typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. Another approach involves the oxidative cyclization of N-alkylated 2-aminopyridines with aldehydes in the presence of oxidizing agents .

Industrial Production Methods: Industrial production methods for this compound often utilize multi-step synthesis processes that ensure high yield and purity. These methods may involve the use of catalysts and controlled reaction environments to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl imidazo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridines, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Medicinal Chemistry

MIPC has been extensively studied for its potential as a precursor in drug development:

  • Antimicrobial Activity : MIPC and its derivatives have shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). A notable derivative exhibited a minimum inhibitory concentration (MIC) of 0.03 to 5.0 μM against Mtb H37Rv strains, indicating its potential in combating antibiotic resistance .
  • Anticancer Properties : Research has demonstrated that MIPC derivatives possess significant anticancer activity. For instance, imidazo-PBD conjugates derived from MIPC showed IC₅₀ values as low as 2 μM against breast cancer cell lines (MCF-7), with mechanisms involving DNA binding and apoptosis induction .

Biological Applications

The biological activities of MIPC extend beyond antimicrobial and anticancer effects:

  • Mechanism of Action : MIPC interacts with specific molecular targets, inhibiting enzymes or receptors essential for microbial survival or cancer cell proliferation. This interaction leads to therapeutic effects, making it a valuable compound in pharmacological studies.

Industrial Applications

In addition to its pharmaceutical potential, MIPC is utilized in agrochemicals and materials science:

  • Agrochemical Development : The compound serves as a building block for developing new agrochemicals that can enhance crop protection and yield .
  • Materials Science : MIPC is being explored for its luminescent properties in optoelectronic devices and sensors, showcasing its versatility beyond traditional chemical applications .

Antimicrobial Efficacy

A study highlighted that derivatives of MIPC exhibited significant activity against both replicating and non-replicating forms of Mtb. The most potent compound achieved an MIC of 0.004 μM without cytotoxicity to human cell lines, demonstrating the compound's therapeutic potential against resistant bacterial strains.

Antitumor Potential

In another investigation focusing on breast cancer models using MIPC derivatives, compounds were shown to inhibit cell proliferation significantly at submicromolar concentrations. Structural modifications were emphasized as critical for enhancing antitumor efficacy .

Mechanism of Action

The mechanism of action of methyl imidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Biological Activity

Methyl imidazo[1,5-a]pyridine-6-carboxylate (MIPC) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a synthesis of recent research findings.

MIPC has a molecular formula of C₉H₈N₂O₂ and is part of the imidazo[1,5-a]pyridine family, known for its significant role in pharmaceutical applications. Its structure allows it to interact with various biological targets, making it a potential candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MIPC, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, compounds related to MIPC have shown promising minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains . These findings suggest that MIPC and its derivatives could be valuable in addressing the growing issue of antibiotic resistance.

Table 1: Antimicrobial Activity of MIPC Derivatives

CompoundMIC (μM)Target Pathogen
MIPC0.03-5.0Mycobacterium tuberculosis
2,7-dimethyl derivative0.004Mycobacterium bovis BCG

Anticancer Activity

MIPC has also been evaluated for its anticancer properties. A series of novel imidazo[1,5-a]pyridine-PBD conjugates were synthesized and tested against breast cancer cell lines (MCF-7). These compounds exhibited significant antitumor activity, with some inducing G2/M phase cell cycle arrest and apoptosis in cancer cells . The mechanisms involved include enhanced DNA binding ability and the upregulation of proteins associated with apoptosis, such as p53 and γ-H2AX.

Table 2: Anticancer Activity of MIPC Derivatives

CompoundCell LineIC₅₀ (μM)Mechanism
Imidazo-PBD ConjugateMCF-72DNA binding, apoptosis induction
Compound 13gMCF-74G2/M phase arrest

The biological activity of MIPC is attributed to its interaction with specific molecular targets. In the context of antimicrobial activity, it may inhibit essential enzymes involved in bacterial metabolism. For anticancer effects, MIPC derivatives have been shown to bind to DNA's minor groove, disrupting normal cellular functions and promoting cell death .

Case Studies

  • Antimicrobial Efficacy : A study reported that certain imidazo[1,2-a]pyridine derivatives exhibited significant activity against both replicating and non-replicating forms of Mtb. The most potent compound from this series had an MIC of 0.004 μM without notable cytotoxicity against human cell lines .
  • Antitumor Potential : In another investigation focusing on breast cancer models, compounds derived from MIPC were shown to significantly inhibit cell proliferation at submicromolar concentrations. The study emphasized the importance of structural modifications in enhancing antitumor efficacy .

Properties

IUPAC Name

methyl imidazo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBQQJSSJDOSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440997
Record name Methyl imidazo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139183-89-4
Record name Methyl imidazo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl imidazo[1,5-a]pyridine-6-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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